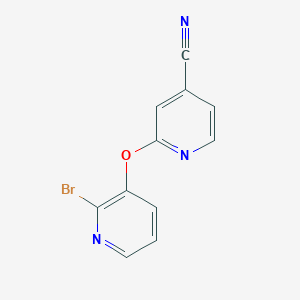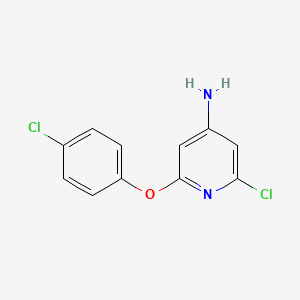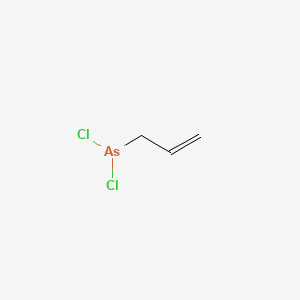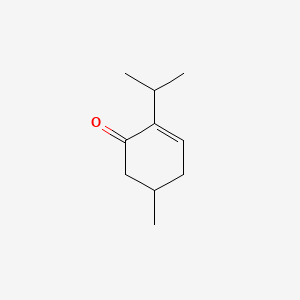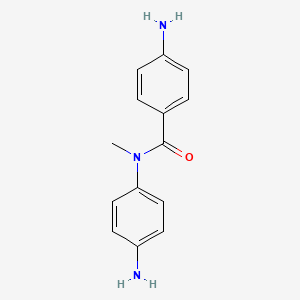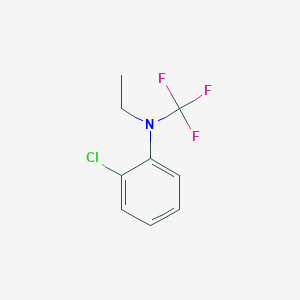
2-chloro-N-ethyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with ethyl trifluoromethyl ketone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amine form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include the original aniline or partially reduced intermediates.
Scientific Research Applications
2-chloro-N-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and ethyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
2-chloro-N-ethyl-N-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and applications.
2-chloro-N-methyl-N-(trifluoromethyl)aniline: This compound has a methyl group instead of an ethyl group, which affects its chemical properties and biological activity.
2-chloro-N-ethyl-N-(difluoromethyl)aniline: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
2-chloro-N-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-2-14(9(11,12)13)8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
InChI Key |
OBCQJEVBEFBGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


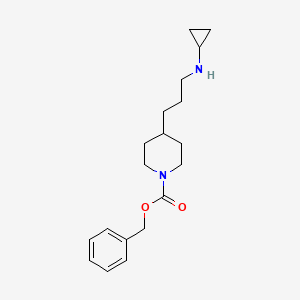
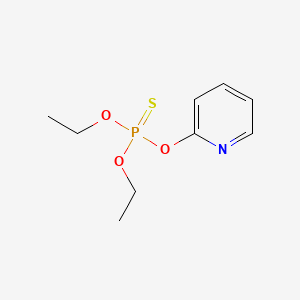

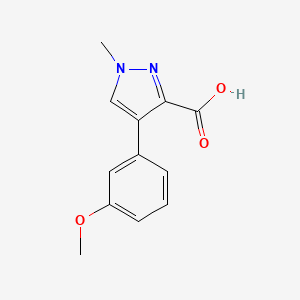
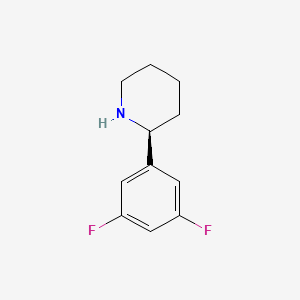
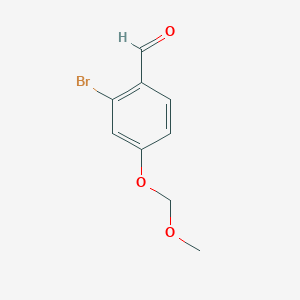
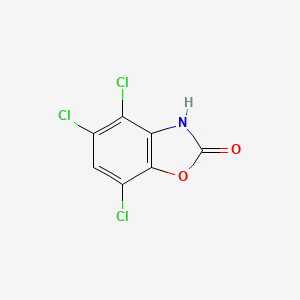
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
